Cas no 1445744-87-5 (3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide)

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide structure
1445744-87-5 structure
商品名:3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide
CAS番号:1445744-87-5
MF:C14H20N6O2
メガワット:304.347601890564
CID:6317417
PubChem ID:75399933

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1445744-87-5
    • EN300-26687085
    • Z1589557019
    • 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide
    • AKOS033448718
    • 3-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-1-methylpyrazole-4-carboxamide
    • インチ: 1S/C14H20N6O2/c1-20-8-10(12(16)22)13(19-20)17-7-11(21)18-14(9-15)5-3-2-4-6-14/h8H,2-7H2,1H3,(H2,16,22)(H,17,19)(H,18,21)
    • InChIKey: KKNGPRSJGYWXLS-UHFFFAOYSA-N
    • ほほえんだ: O=C(CNC1C(C(N)=O)=CN(C)N=1)NC1(C#N)CCCCC1

計算された属性

  • せいみつぶんしりょう: 304.16477390g/mol
  • どういたいしつりょう: 304.16477390g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 479
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 126Ų

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26687085-0.05g
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide
1445744-87-5 95.0%
0.05g
$212.0 2025-03-20

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide 関連文献

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamideに関する追加情報

Research Brief on 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide (CAS: 1445744-87-5)

3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide (CAS: 1445744-87-5) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole-carboxamide scaffold, has shown promising potential in targeting specific biological pathways, particularly in the context of kinase inhibition and metabolic regulation. Recent studies have explored its synthesis, physicochemical properties, and preliminary biological activities, positioning it as a candidate for further drug development.

The synthesis of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide involves a multi-step process, starting with the condensation of 1-cyanocyclohexylamine with a suitably functionalized pyrazole intermediate. The final product is obtained through a series of carbamoylation and amidation reactions, yielding a compound with high purity and stability. Analytical techniques such as NMR, HPLC, and mass spectrometry have been employed to confirm its structural integrity and assess its suitability for biological testing.

Recent in vitro studies have demonstrated that 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide exhibits selective inhibitory activity against certain kinases, including those implicated in inflammatory and proliferative diseases. Preliminary data suggest that the compound binds to the ATP-binding site of these kinases, thereby modulating their activity. Additionally, its metabolic stability and pharmacokinetic profile have been evaluated in preclinical models, revealing favorable absorption and distribution characteristics.

Despite these promising findings, further research is needed to fully elucidate the therapeutic potential of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide. Current efforts are focused on optimizing its pharmacological properties, including potency, selectivity, and bioavailability, through structural modifications and formulation strategies. Collaborative studies between academic and industrial researchers are underway to advance this compound into the next stages of drug development.

In conclusion, 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide represents an exciting avenue for exploration in medicinal chemistry. Its unique structural features and preliminary biological activities make it a compelling candidate for further investigation. Continued research will be essential to determine its clinical applicability and potential as a therapeutic agent.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.